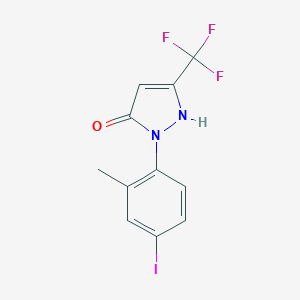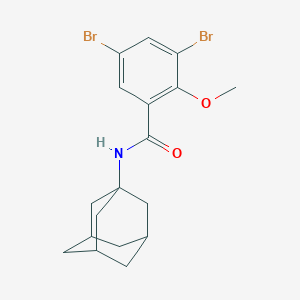![molecular formula C27H28N2O2S B301816 (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one, also known as ETPTZ, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In antimicrobial applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and metabolic pathways. In anticancer applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways such as the PI3K/Akt/mTOR pathway. In plant growth regulation applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to enhance plant growth and stress tolerance by regulating various physiological processes such as photosynthesis and antioxidant defense.
Biochemical and Physiological Effects
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects depending on the application. In antimicrobial applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to reduce bacterial and fungal growth by disrupting their cell membranes and metabolic pathways. In anticancer applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways. In plant growth regulation applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to enhance plant growth and stress tolerance by regulating various physiological processes such as photosynthesis and antioxidant defense.
実験室実験の利点と制限
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various applications such as medicine, agriculture, and material science. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types. Another limitation is its limited solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for the research and development of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases such as cancer and infectious diseases. In agriculture, further studies are needed to optimize its use as a plant growth regulator and pesticide. In material science, further studies are needed to explore its potential as a precursor for the synthesis of various metal complexes and nanoparticles. Overall, the potential applications of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one are vast and varied, and further research is needed to fully realize its potential.
合成法
The synthesis of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one involves the reaction of 2-ethylbenzaldehyde, 2-propoxy-1-naphthaldehyde, and ethylthiocarbohydrazide in the presence of acetic acid and methanol. The reaction mixture is heated under reflux, and the resulting product is then purified through recrystallization. The yield of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one is typically around 70%, and the purity can be verified through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicine, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been used as a plant growth regulator and a pesticide. In material science, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been used as a precursor for the synthesis of various metal complexes and nanoparticles.
特性
製品名 |
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C27H28N2O2S |
分子量 |
444.6 g/mol |
IUPAC名 |
(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N2O2S/c1-4-17-31-24-16-15-20-12-7-9-13-21(20)22(24)18-25-26(30)29(6-3)27(32-25)28-23-14-10-8-11-19(23)5-2/h7-16,18H,4-6,17H2,1-3H3/b25-18+,28-27? |
InChIキー |
UCDIRXNTFIAGTA-OFGWUVNBSA-N |
異性体SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4CC)S3)CC |
SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=NC4=CC=CC=C4CC)S3)CC |
正規SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=NC4=CC=CC=C4CC)S3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B301733.png)
![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)


![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)
![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)